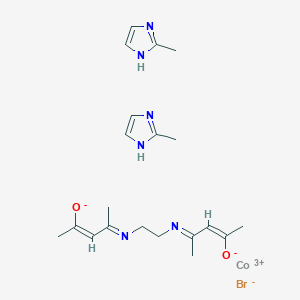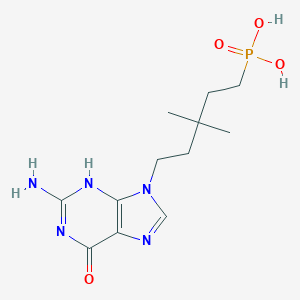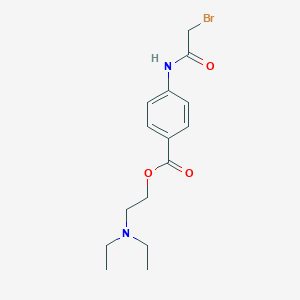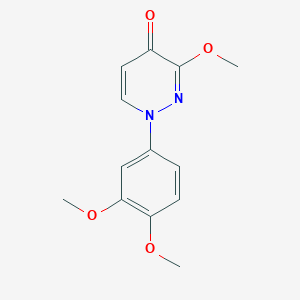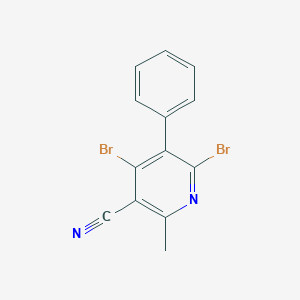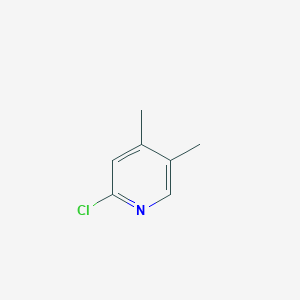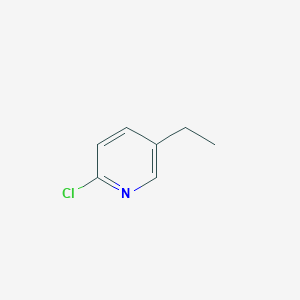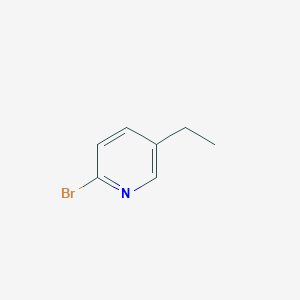![molecular formula C19H17NO3 B134805 4-[2-(5-メチル-2-フェニルオキサゾール-4-イル)エトキシ]ベンズアルデヒド CAS No. 103788-59-6](/img/structure/B134805.png)
4-[2-(5-メチル-2-フェニルオキサゾール-4-イル)エトキシ]ベンズアルデヒド
概要
説明
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde is a chemical compound with the molecular formula C19H17NO3. It is known for its role as a hypolipemic agent and acts as an agonist at the peroxisome proliferator-activated receptor α (PPARα) . This compound has been shown to be effective in lowering blood glucose levels in animal models of type 2 diabetes .
科学的研究の応用
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on lipid metabolism and glucose regulation.
Industry: Utilized in the development of pharmaceuticals and biochemical research.
作用機序
Target of Action
fragariae . Therefore, it can be inferred that the compound’s primary targets could be certain proteins or enzymes in these fungi that are crucial for their survival.
Mode of Action
Given its fungicidal activity, it is likely that the compound interacts with its targets in a way that inhibits the growth or reproduction of the fungi .
Biochemical Pathways
Considering its fungicidal activity, it can be speculated that the compound interferes with the biochemical pathways essential for the survival and proliferation of the fungi .
Result of Action
Given its fungicidal activity, it can be inferred that the compound’s action results in the inhibition of growth or reproduction of the fungi .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde typically involves the reaction of 5-methyl-2-phenyloxazole with 4-hydroxybenzaldehyde in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzoic acid.
Reduction: 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzyl alcohol.
Substitution: Products will vary based on the nucleophile used.
類似化合物との比較
Similar Compounds
- 2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)propanoic acid (PF-407288)
- N-((2-phenyloxazol-4-yl)methyl)pyrimidine carboxamide derivatives
Uniqueness
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde is unique due to its specific structure, which allows it to act as a potent agonist at PPARα. This distinguishes it from other similar compounds that may have different molecular targets or mechanisms of action. Additionally, its efficacy in lowering blood glucose levels in animal models of type 2 diabetes highlights its potential therapeutic value .
特性
IUPAC Name |
4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14-18(20-19(23-14)16-5-3-2-4-6-16)11-12-22-17-9-7-15(13-21)8-10-17/h2-10,13H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWZPTYWJHXUHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444518 | |
| Record name | 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103788-59-6 | |
| Record name | 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![diethyl 2-[(3-methoxyphenyl)methyl]propanedioate](/img/structure/B134722.png)
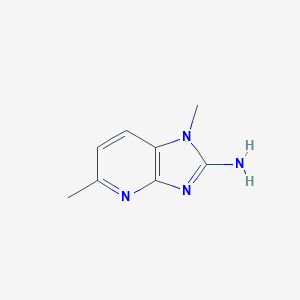

![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)
